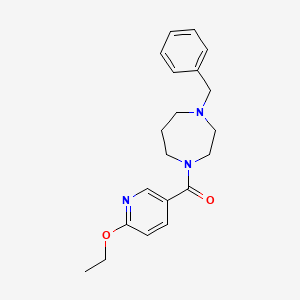
(4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone, also known as GSK-3 inhibitor CHIR99021, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
CHIR99021 is a potent and selective inhibitor of (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone, which is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell proliferation, and differentiation. By inhibiting (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone, CHIR99021 promotes the activation of the Wnt signaling pathway, which plays a critical role in stem cell self-renewal and differentiation, as well as in cancer and neurobiology.
Biochemical and Physiological Effects:
CHIR99021 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In stem cells, CHIR99021 promotes the expression of pluripotency markers and enhances the differentiation potential of stem cells. In cancer cells, CHIR99021 inhibits cell proliferation and induces apoptosis. In neuronal cells, CHIR99021 promotes neurite outgrowth and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHIR99021 is its high potency and selectivity for (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone, which allows for precise modulation of the Wnt signaling pathway. Additionally, CHIR99021 is stable and can be easily synthesized in large quantities. However, one limitation of CHIR99021 is its relatively high cost compared to other (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone inhibitors.
Zukünftige Richtungen
There are several future directions for the research on CHIR99021. One area of interest is the development of more potent and selective (4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone inhibitors with lower toxicity and higher bioavailability. Another direction is the investigation of the therapeutic potential of CHIR99021 in various diseases, including neurodegenerative disorders and metabolic diseases. Furthermore, the role of CHIR99021 in regulating the immune system and inflammation is an emerging area of research that warrants further investigation.
Synthesemethoden
The synthesis of CHIR99021 involves the reaction of 6-bromo-3-pyridinylmethanol with 4-benzyl-1,4-diazepane-1-carboxylic acid, followed by the addition of ethyl chloroformate to yield the final product. This method has been optimized to produce high yields of CHIR99021 with high purity.
Wissenschaftliche Forschungsanwendungen
CHIR99021 has been extensively studied in various fields of research, including stem cell biology, cancer research, and neurobiology. In stem cell research, CHIR99021 has been shown to enhance the self-renewal and pluripotency of embryonic stem cells and induce the reprogramming of somatic cells into induced pluripotent stem cells. In cancer research, CHIR99021 has been investigated as a potential therapeutic agent for various types of cancer, including breast cancer, pancreatic cancer, and leukemia. In neurobiology, CHIR99021 has been used to study the role of glycogen synthase kinase-3 ((4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone) in neuronal development and function.
Eigenschaften
IUPAC Name |
(4-benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-19-10-9-18(15-21-19)20(24)23-12-6-11-22(13-14-23)16-17-7-4-3-5-8-17/h3-5,7-10,15H,2,6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMXWIIEXVRUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1,4-diazepan-1-yl)-(6-ethoxypyridin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

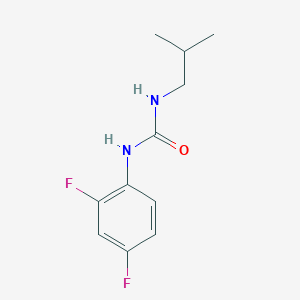
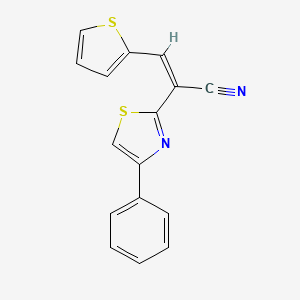
![4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)
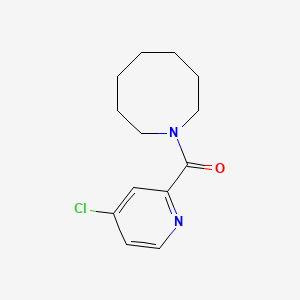


![Methyl 2-[(3-chloro-4-methylquinolin-2-yl)methyl-methylamino]acetate](/img/structure/B7500891.png)
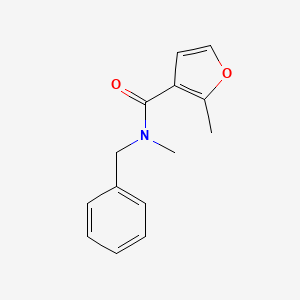
![3-[(2Z)-2-[[(3E)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B7500907.png)

![4-chloro-N-methyl-N-[(4-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500916.png)
![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
